

Technical Guide: Spectral Analysis of Propafenone Dimer Impurity-d10

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Compound of Interest

Compound Name: *Propafenone Dimer Impurity-d10*

Cat. No.: *B584954*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of **Propafenone Dimer Impurity-d10**. This deuterated impurity is a critical reference standard in the development and quality control of the antiarrhythmic drug, Propafenone. Understanding its spectral properties is essential for accurate identification and quantification in pharmaceutical preparations.

Core Data Presentation

While specific, publicly available NMR and MS spectra for **Propafenone Dimer Impurity-d10** are limited, the following table summarizes its key quantitative data, derived from supplier specifications and related chemical information. For comparison, data for the non-deuterated Propafenone Dimer Impurity is also included.

Property	Propafenone Dimer Impurity-d10	Propafenone Dimer Impurity
Catalogue No.	PA STI 075110[1]	PA 16 55070[1]
CAS Number	1346602-27-4[1]	1346603-80-2[2]
Molecular Formula	C ₃₉ H ₃₅ D ₁₀ NO ₆ [1]	C ₃₉ H ₄₅ NO ₆ [2]
Molecular Weight	633.64 g/mol [1]	623.78 g/mol [3]
Monoisotopic Mass	633.3875 Da	623.3247 Da

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this specific deuterated impurity are not widely published. However, based on standard analytical practices for propafenone and its impurities, the following methodologies are recommended.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of **Propafenone Dimer Impurity-d10** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **Propafenone Dimer Impurity-d10** standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, to ensure adequate signal dispersion.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - Obtain a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
 - The spectral width should encompass the typical range for carbon chemical shifts in organic molecules (e.g., 0-220 ppm).
- Data Processing and Referencing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

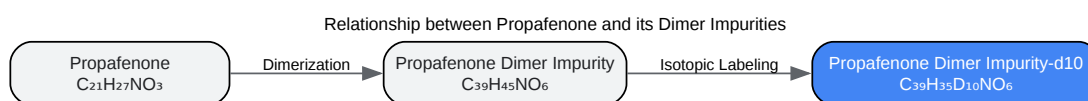
Mass spectrometric analysis is crucial for confirming the molecular weight and elucidating the fragmentation pattern of the impurity. A general procedure using Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

- Sample Preparation: Prepare a dilute solution of the **Propafenone Dimer Impurity-d10** standard in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
- Chromatographic Separation (LC):
 - Employ a reversed-phase HPLC column (e.g., C18).
 - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
 - The flow rate and gradient program should be optimized to achieve good separation and peak shape.

- Mass Spectrometric Detection (MS):
 - Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) in positive ion mode.
 - Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion ($[M+H]^+$).
 - Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data. This data is vital for structural confirmation.
- Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to ensure it is consistent with the proposed structure of the deuterated dimer impurity.

Visualizations

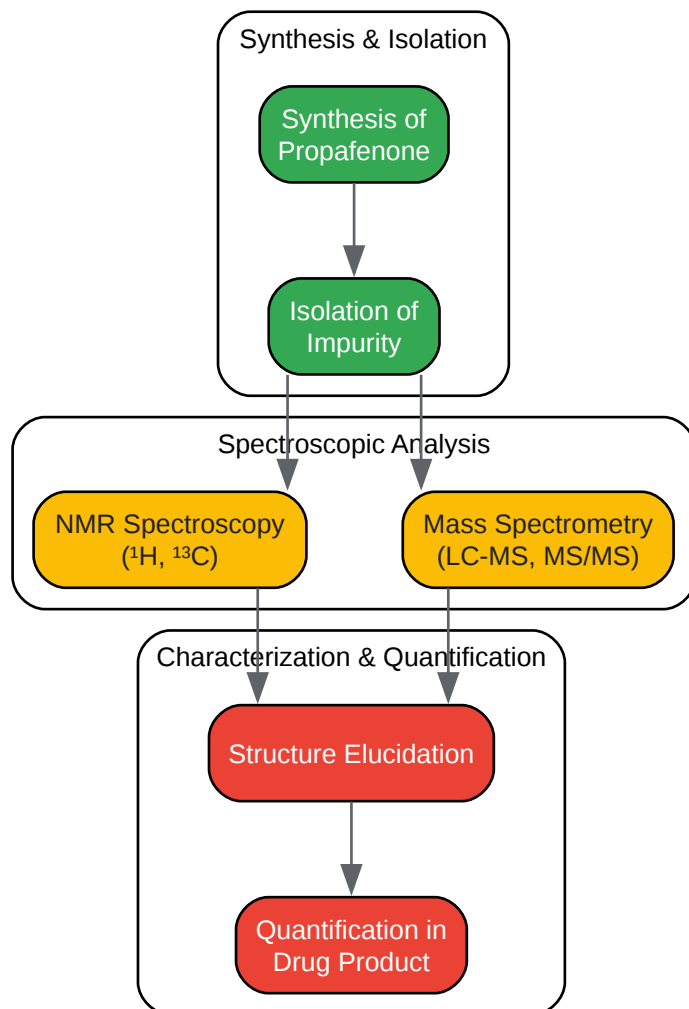
The following diagrams illustrate the relationships between the molecules and a conceptual workflow for analysis.



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Caption: Molecular relationship between Propafenone and its dimer impurities.

Workflow for Impurity Analysis



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Caption: Conceptual workflow for the analysis of pharmaceutical impurities.

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